Bace1-IN-4

Description

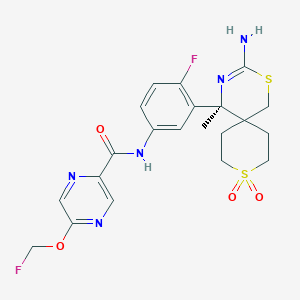

Structure

3D Structure

Properties

Molecular Formula |

C21H23F2N5O4S2 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

N-[3-[(5R)-3-amino-5-methyl-9,9-dioxo-2,9λ6-dithia-4-azaspiro[5.5]undec-3-en-5-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |

InChI |

InChI=1S/C21H23F2N5O4S2/c1-20(21(11-33-19(24)28-20)4-6-34(30,31)7-5-21)14-8-13(2-3-15(14)23)27-18(29)16-9-26-17(10-25-16)32-12-22/h2-3,8-10H,4-7,11-12H2,1H3,(H2,24,28)(H,27,29)/t20-/m1/s1 |

InChI Key |

DZTJZUAOGBUBNK-HXUWFJFHSA-N |

Isomeric SMILES |

C[C@]1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |

Canonical SMILES |

CC1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |

Origin of Product |

United States |

Foundational & Exploratory

BACE1-IN-4: A Technical Guide to its Mechanism of Action in APP Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease due to its essential role in the production of amyloid-beta (Aβ) peptides. This document provides a detailed technical overview of the mechanism of action of BACE1-IN-4, a potent and selective BACE1 inhibitor. We will delve into its effects on the processing of amyloid precursor protein (APP), present quantitative data on its inhibitory activity, and provide detailed experimental protocols for the key assays used in its characterization. This guide is intended to serve as a comprehensive resource for researchers in the field of Alzheimer's drug discovery and development.

Introduction to BACE1 and APP Processing

Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. These plaques are formed from the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.

BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-site, which releases the soluble N-terminal fragment sAPPβ and leaves a C-terminal fragment (C99 or β-CTF) embedded in the membrane. The γ-secretase complex then cleaves C99 to produce Aβ peptides of varying lengths (most commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD). The inhibition of BACE1 is a key strategy to reduce the production of Aβ peptides and is a major focus of Alzheimer's disease therapeutic research.

This compound has emerged as a potent and highly selective inhibitor of BACE1, demonstrating significant potential in preclinical studies. Understanding its precise mechanism of action is crucial for its further development and for the design of next-generation BACE1 inhibitors.

This compound: Mechanism of Action

This compound is a non-peptidic, small molecule inhibitor that directly targets the active site of the BACE1 enzyme. By binding to the catalytic domain of BACE1, this compound prevents the enzyme from cleaving its natural substrate, APP. This inhibition leads to a significant reduction in the production of sAPPβ and, consequently, a decrease in the generation of Aβ peptides.

The selectivity of this compound for BACE1 over its close homolog BACE2 is a critical feature. BACE2 has several physiological substrates, and its inhibition can lead to off-target effects. The high selectivity of this compound minimizes the potential for such adverse effects.

Signaling Pathway of APP Processing and this compound Inhibition

The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for this compound.

Quantitative Data

The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) | Reference |

| IC50 (nM) | 3.8 | 2090 | 550-fold | [1] |

| Ki (nM) | 1.9 | 1740 | 916-fold | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the protocols for the key experiments used to characterize this compound.

BACE1 and BACE2 Enzymatic Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of BACE1 and BACE2.

Principle: A fluorescence resonance energy transfer (FRET) peptide substrate is used. Cleavage of the substrate by BACE1 or BACE2 separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 and BACE2 enzymes

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the BACE1 or BACE2 enzyme solution to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for BACE1 Enzymatic Assay

Cellular Assay for APP Processing

This assay evaluates the effect of this compound on the processing of APP in a cellular context, typically by measuring the levels of sAPPβ and Aβ peptides.

Principle: A cell line that overexpresses human APP (e.g., HEK293 cells stably transfected with APP) is treated with the inhibitor. The levels of secreted sAPPβ and Aβ in the cell culture medium are then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

HEK293 cells stably expressing human APP (e.g., APPswe mutation)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

ELISA kits for human sAPPβ and Aβ40/Aβ42

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Plate the HEK293-APP cells in multi-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the conditioned medium and centrifuge to remove cellular debris.

-

Lyse the cells and determine the total protein concentration to normalize the results.

-

Quantify the concentrations of sAPPβ and Aβ40/Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage reduction of sAPPβ and Aβ for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 values for the inhibition of sAPPβ and Aβ production.

Conclusion

This compound is a potent and selective inhibitor of BACE1 that effectively reduces the production of sAPPβ and Aβ peptides in both enzymatic and cellular assays. Its high selectivity for BACE1 over BACE2 suggests a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other BACE1 inhibitors. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound for the treatment of Alzheimer's disease.

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of BACE1-IN-4 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) studies of a series of potent and selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), culminating in the identification of BACE1-IN-4 (Compound 22). This document summarizes the quantitative SAR data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and research workflow. The information presented is based on the findings from the study titled "Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2" published in the Journal of Medicinal Chemistry in 2019.[1]

Introduction: The Role of BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form senile plaques. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD. However, a significant challenge in the development of BACE1 inhibitors is achieving selectivity over the homologous enzyme BACE2, which is involved in physiological processes such as melanin production.[1] Non-selective inhibition of BACE2 could lead to undesirable side effects. This guide focuses on a series of inhibitors designed to selectively target BACE1 by exploiting structural differences in the "flap" region of the enzyme's active site.[1]

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the proteolytic processing of APP by α-, β-, and γ-secretases. The amyloidogenic pathway, initiated by BACE1, leads to the formation of the Aβ peptide.

Structure-Activity Relationship (SAR) Studies

The SAR study was initiated with a lead compound and optimized through a structure-based design approach. The key strategy was to introduce spirocyclic moieties to interact with the flap region of BACE1, thereby enhancing potency and selectivity over BACE2.[1]

Initial Lead Compound and Optimization Strategy

The initial lead compound, 8 , demonstrated moderate potency. The research workflow for optimizing this lead is depicted below.

Quantitative SAR Data

The following tables summarize the in vitro activity of key compounds from the study.

Table 1: In Vitro Activity of Spirocyclic Thiazine Derivatives

| Compound | R¹ | R² | BACE1 Kᵢ (nM) | BACE2 Kᵢ (nM) | Selectivity (BACE2/BACE1) |

| 8 | H | H | 11 | 23 | 2.1 |

| 15 | Me | H | 1.8 | 21 | 12 |

| 16 | Et | H | 2.6 | 130 | 50 |

| 21 | Me | F | 1.4 | 1200 | 860 |

| 22 (this compound) | Me | H | 1.9 | 1740 | 920 |

Data extracted from Fujimoto K, et al. J Med Chem. 2019.[1]

Table 2: Cellular Activity of Key Compounds

| Compound | Aβ42 Secretion IC₅₀ (nM) |

| 15 | 9.0 |

| 16 | 16 |

| 21 | 7.9 |

| 22 (this compound) | 11 |

Data extracted from Fujimoto K, et al. J Med Chem. 2019.[1]

Logical Progression of SAR

The SAR study progressed logically from the initial lead to the highly selective this compound.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the primary research.

BACE1 and BACE2 Enzymatic Assays

The inhibitory activities of the compounds against BACE1 and BACE2 were determined using a fluorescence resonance energy transfer (FRET) assay.

-

Enzymes: Recombinant human BACE1 and BACE2 catalytic domains.

-

Substrate: A specific fluorescently labeled peptide substrate.

-

Assay Buffer: 50 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100.

-

Procedure:

-

Test compounds were serially diluted in DMSO.

-

The enzyme, substrate, and test compound were mixed in a 384-well plate.

-

The reaction was incubated at 37°C for 60 minutes.

-

Fluorescence was measured using a plate reader with excitation and emission wavelengths appropriate for the substrate's fluorophore and quencher.

-

IC₅₀ values were calculated from the dose-response curves.

-

Competitive Radioligand Binding Assay for Kᵢ Determination

To determine the binding affinity (Kᵢ) of the inhibitors, a competitive radioligand binding assay was employed.

-

Radioligand: A tritiated, non-selective BACE1/BACE2 inhibitor.

-

Enzymes: Recombinant human BACE1 and BACE2.

-

Assay Buffer: A buffer system at pH 7.4.

-

Procedure:

-

A mixture of the enzyme, radioligand, and varying concentrations of the test compound was incubated.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated using a filtration method.

-

The amount of bound radioactivity was quantified using a scintillation counter.

-

Kᵢ values were calculated using the Cheng-Prusoff equation.[1]

-

Cellular Aβ42 Secretion Assay

The ability of the inhibitors to reduce the production of Aβ42 in a cellular context was evaluated.

-

Cell Line: A human neuroglioma cell line (H4) stably overexpressing human APP695.

-

Procedure:

-

Cells were plated in 96-well plates and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of the test compounds.

-

Cells were incubated for 24 hours.

-

The concentration of Aβ42 in the cell culture supernatant was quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA).

-

IC₅₀ values were determined from the concentration-response curves.

-

Conclusion

The structure-activity relationship study of this series of thiazine derivatives successfully identified this compound (Compound 22) as a potent and highly selective BACE1 inhibitor. The strategic incorporation of a spirocyclic moiety targeting the flap region of BACE1 was instrumental in achieving over 900-fold selectivity against BACE2.[1] The detailed SAR data and experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on the design of selective BACE1 inhibitors for the treatment of Alzheimer's disease. The structure-based design approach, coupled with iterative optimization, demonstrates a powerful strategy for developing drug candidates with improved potency and selectivity profiles.

References

Bace1-IN-4: A Technical Guide to its BACE1/BACE2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of Bace1-IN-4, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). A comprehensive understanding of its inhibitory activity against BACE1 versus the closely related homolog BACE2 is critical for its potential development as a therapeutic agent, particularly in the context of Alzheimer's disease.

Core Selectivity Data

The inhibitory potency of this compound against BACE1 and BACE2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that delineate its selectivity. This compound demonstrates a high degree of selectivity for BACE1 over BACE2.

| Target Enzyme | IC50 (nM) | Ki (nM) |

| BACE1 | 3.8 | 1.9 |

| BACE2 | 2090 | 1740 |

| Data sourced from MedchemExpress, citing Fujimoto K, et al. J Med Chem. 2019.[1] |

The data clearly indicates that this compound is significantly more potent in inhibiting BACE1, with an IC50 value in the low nanomolar range, as compared to its effect on BACE2, where the IC50 is in the micromolar range. This translates to a selectivity of approximately 550-fold for BACE1 over BACE2 based on IC50 values.

Experimental Protocols

The determination of the IC50 and Ki values for this compound was likely performed using a fluorescence resonance energy transfer (FRET) assay, a standard method for measuring the activity of proteases like BACE1 and BACE2. While the specific protocol for this compound is detailed in the primary literature, a general methodology is outlined below.

Generalized FRET-Based Enzymatic Assay Protocol:

-

Reagents and Materials:

-

Recombinant human BACE1 and BACE2 enzymes.

-

A specific fluorogenic peptide substrate for BACE1/BACE2. This substrate is typically a short peptide sequence derived from the amyloid precursor protein (APP) cleavage site, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5, containing a detergent like CHAPS to prevent aggregation).

-

This compound at a range of concentrations.

-

A multi-well plate reader capable of measuring fluorescence intensity.

-

-

Assay Procedure:

-

The inhibitor, this compound, is serially diluted to create a range of concentrations.

-

A fixed concentration of the BACE1 or BACE2 enzyme is pre-incubated with the various concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

-

As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

-

The fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial reaction rates (velocities) are determined from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Visualizations

Logical Relationship of this compound Inhibition

Caption: this compound's differential inhibition of BACE1 and BACE2.

Experimental Workflow for Selectivity Profiling

Caption: A generalized workflow for determining BACE inhibitor selectivity.

References

The Role of Bace1-IN-4 in the Reduction of Amyloid Beta 40 and 42: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides, specifically Aβ40 and the more aggregation-prone Aβ42.[1][2] Inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ levels and potentially altering the course of AD.[2] This technical guide provides an in-depth overview of a potent and selective BACE1 inhibitor, Bace1-IN-4, and its role in the reduction of Aβ40 and Aβ42. While in vivo data for this compound is not publicly available, this paper details its in vitro efficacy, the experimental protocols used for its characterization, and the broader context of the BACE1 signaling pathway in amyloidogenesis.

Introduction: BACE1 as a Therapeutic Target in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[3] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[4][5] BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a C-terminal fragment (C99), which is then processed by γ-secretase to release Aβ peptides of varying lengths.[1][4]

Genetic evidence, such as a protective mutation in the APP gene at the BACE1 cleavage site, supports the hypothesis that reduced BACE1 activity can lower the risk of developing AD.[1] This has driven the development of BACE1 inhibitors as potential disease-modifying therapies. An ideal BACE1 inhibitor should exhibit high potency, selectivity over the homologous enzyme BACE2 and other aspartic proteases, and the ability to cross the blood-brain barrier to engage its target in the central nervous system.[6]

This compound: A Potent and Selective BACE1 Inhibitor

This compound, also identified as compound 22 in the primary literature, is a novel small molecule inhibitor of BACE1. Its development was guided by structure-based design to achieve high potency and selectivity.

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound was determined through in vitro enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Description |

| BACE1 IC50 | 3.8 nM | The half-maximal inhibitory concentration against the BACE1 enzyme. |

| BACE1 Ki | 1.9 nM | The inhibition constant, indicating the binding affinity for the BACE1 enzyme. |

| BACE2 IC50 | 2090 nM | The half-maximal inhibitory concentration against the BACE2 enzyme. |

| BACE2 Ki | 1740 nM | The inhibition constant, indicating the binding affinity for the BACE2 enzyme. |

| Selectivity (BACE2/BACE1) | ~550-fold | The ratio of IC50 values, demonstrating high selectivity for BACE1 over BACE2. |

Data sourced from commercially available information on this compound.

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in APP Processing

The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP.

Conceptual Experimental Workflow for In Vitro BACE1 Inhibition Assay

The following diagram outlines a typical workflow for assessing the in vitro potency of a BACE1 inhibitor like this compound.

Experimental Protocols

In Vitro BACE1 Enzymatic Assay

This protocol is a generalized procedure based on standard methods for determining BACE1 inhibitory activity.

Objective: To determine the IC50 value of this compound against recombinant human BACE1 enzyme.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

This compound, serially diluted in DMSO and then assay buffer

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of a 384-well plate, add 5 µL of the this compound dilution. Include control wells with buffer and DMSO only (for 0% and 100% activity, respectively).

-

Add 10 µL of a solution containing the BACE1 enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic BACE1 substrate solution to each well.

-

Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over 60 minutes at an appropriate excitation/emission wavelength pair.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Aβ Reduction Assay

This protocol outlines a general method for assessing the ability of this compound to reduce Aβ production in a cellular context.

Objective: To measure the reduction of secreted Aβ40 and Aβ42 in a cell line overexpressing human APP after treatment with this compound.

Materials:

-

HEK293 or CHO cells stably overexpressing human APP (e.g., with the Swedish mutation)

-

Cell culture medium and supplements

-

This compound

-

ELISA kits for human Aβ40 and Aβ42

-

Cell lysis buffer and protein assay reagents

Procedure:

-

Plate the APP-overexpressing cells in 24-well plates and grow to confluence.

-

Replace the culture medium with fresh medium containing various concentrations of this compound (and a vehicle control, typically DMSO).

-

Incubate the cells for 24-48 hours.

-

Collect the conditioned medium from each well.

-

Lyse the cells and determine the total protein concentration in each well to normalize the Aβ data.

-

Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent reduction in Aβ40 and Aβ42 for each concentration of this compound compared to the vehicle-treated control.

-

Plot the percent reduction against the logarithm of the this compound concentration to determine the EC50 values for Aβ40 and Aβ42 reduction.

In Vivo Reduction of Amyloid Beta 40 and 42

As of the date of this whitepaper, there is no publicly available in vivo data specifically for this compound. However, based on its high in vitro potency and selectivity, it is anticipated that this compound would effectively reduce Aβ40 and Aβ42 levels in the brain of preclinical animal models of Alzheimer's disease, such as transgenic mice overexpressing human APP.[7][8]

A typical in vivo study to assess the efficacy of a BACE1 inhibitor would involve the oral or systemic administration of the compound to these transgenic mice.[9] Brain and cerebrospinal fluid (CSF) samples would be collected at various time points after dosing. The levels of Aβ40 and Aβ42 in these samples would then be quantified using sensitive immunoassays like ELISA or Meso Scale Discovery (MSD) assays.[10] The expected outcome would be a dose-dependent reduction in both Aβ40 and Aβ42 levels, demonstrating target engagement and pharmacological activity in the central nervous system.[7][9]

Conclusion

This compound is a potent and highly selective inhibitor of BACE1, demonstrating significant promise in in vitro assays. Its ability to potently inhibit the BACE1 enzyme and its high selectivity over BACE2 suggest a favorable profile for reducing the production of amyloid-beta peptides, the primary pathogenic species in Alzheimer's disease. While in vivo data are needed to confirm its efficacy in reducing Aβ40 and Aβ42 in a physiological setting, the data presented in this whitepaper provide a strong rationale for its further investigation as a potential therapeutic agent for Alzheimer's disease. The detailed experimental protocols and an understanding of the BACE1 signaling pathway will be crucial for guiding future preclinical and clinical development of this compound and other next-generation BACE1 inhibitors.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 role in Alzheimer's disease and other dementias: from the theory to the practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo [mdpi.com]

- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beingpatient.com [beingpatient.com]

- 9. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

BACE1-IN-4: A Technical Guide to a Potent and Selective Chemical Probe for BACE1 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BACE1-IN-4, a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document details its biochemical activity, selectivity, and the experimental protocols relevant to its use as a chemical probe for investigating BACE1's role in cellular pathways, particularly in the context of Alzheimer's disease research.

Introduction: The Role of BACE1 in Alzheimer's Disease

β-Secretase 1, or BACE1, is a type I transmembrane aspartyl protease that plays a critical, rate-limiting role in the production of amyloid-β (Aβ) peptides.[1][2] In the amyloidogenic pathway, BACE1 initiates the cleavage of the amyloid precursor protein (APP), generating a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99.[2][3] This C99 fragment is subsequently cleaved by γ-secretase, releasing Aβ peptides of varying lengths.[4][5] The accumulation and aggregation of these Aβ peptides, particularly Aβ42, into extracellular plaques is a primary pathological hallmark of Alzheimer's disease.[6][7]

Given its essential role in initiating Aβ production, BACE1 has become a prime therapeutic target for the development of disease-modifying treatments for Alzheimer's.[8][9] Chemical probes and inhibitors are vital tools for validating BACE1 as a drug target and for elucidating its physiological and pathophysiological functions.[10][11] this compound is a small molecule inhibitor designed for this purpose, offering high potency and crucial selectivity.

This compound: A Profile

This compound (also referred to as Compound 22 in its discovery publication) is a potent and highly selective small molecule inhibitor of the BACE1 enzyme.[12] Its development was guided by structure-based design to achieve high affinity for the BACE1 active site and selectivity over the closely related homolog, BACE2.[12] This selectivity is a critical feature, as inhibiting BACE2 may lead to undesirable off-target effects.

Data Presentation: Biochemical and In Vitro Activity

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data below is summarized for clear comparison.

Table 1: Potency of this compound

| Parameter | Value (nM) | Reference |

|---|---|---|

| BACE1 IC₅₀ | 3.8 | [12][13][14] |

| BACE1 Kᵢ | 1.9 |[12][13][14] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

-

Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme.

Table 2: Selectivity Profile of this compound

| Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (fold vs. BACE1 IC₅₀) | Reference |

|---|---|---|---|---|

| BACE1 | 3.8 | 1.9 | - | [12] |

| BACE2 | 2090 | 1740 | ~550 |[12] |

The approximately 550-fold greater selectivity for BACE1 over BACE2 makes this compound an excellent tool for specifically probing BACE1 function without significantly confounding activity from BACE2 inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental application of this compound is crucial for its effective use.

References

- 1. mdpi.com [mdpi.com]

- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. medchemexpress.com [medchemexpress.com]

In Vitro Characterization and Potency of Bace1-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization and potency of Bace1-IN-4, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their evaluation and potential application of this compound.

Quantitative Potency and Selectivity

This compound has demonstrated significant potency and selectivity for BACE1 over its homolog BACE2 in in vitro assays. A summary of its key quantitative metrics is provided in the table below.

| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) |

| IC50 | 3.8 nM[1] | 2090 nM[1] | ~550-fold |

| Ki | 1.9 nM[1] | 1740 nM[1] | ~915-fold |

Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight the compound's strong affinity for BACE1 and its significantly lower potency against BACE2.

Experimental Protocols

The in vitro characterization of this compound typically involves enzymatic assays to determine its inhibitory activity against purified BACE1 and BACE2. A common and robust method for this is the Fluorescence Resonance Energy Transfer (FRET) assay.

BACE1 Enzymatic Assay (FRET-Based)

This protocol outlines a typical FRET-based assay for measuring BACE1 activity and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5[2]

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.

-

Dilute the recombinant BACE1 enzyme to the working concentration in cold Assay Buffer.

-

Dilute the BACE1 FRET substrate to the working concentration in Assay Buffer.

-

-

Assay Reaction:

-

To each well of a 96-well black plate, add the following in order:

-

Assay Buffer

-

This compound solution (or DMSO for control wells)

-

BACE1 enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair.

-

Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a fixed time point (endpoint read). Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

For each this compound concentration, calculate the percentage of inhibition relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Visualizing Key Processes

To better illustrate the context and application of this compound, the following diagrams, generated using the DOT language, depict the relevant biological pathway and a typical experimental workflow.

Amyloid Precursor Protein (APP) Processing Pathway

BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This compound acts by inhibiting this first crucial step.

Figure 1. Amyloid Precursor Protein Processing Pathways.

In Vitro BACE1 Inhibitor Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a BACE1 inhibitor like this compound.

Figure 2. BACE1 Inhibitor In Vitro Workflow.

References

Bace1-IN-4 and Its Impact on Soluble Amyloid Precursor Protein Beta (sAPPβ) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cleavage of amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1) is a critical initiating step in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2][3] This enzymatic action also releases a soluble N-terminal fragment known as sAPPβ. The levels of sAPPβ in biological fluids are therefore a direct indicator of BACE1 activity and a key biomarker in the development of BACE1 inhibitors.[2][4] Bace1-IN-4 is a potent and highly selective inhibitor of BACE1 developed by Janssen. This technical guide provides an in-depth overview of the effects of BACE1 inhibition by compounds like this compound on sAPPβ levels, supported by quantitative data from relevant BACE1 inhibitors, detailed experimental protocols, and pathway visualizations.

This compound: A Profile

Quantitative Data: Effect of BACE1 Inhibitors on sAPPβ Levels

The following table summarizes the quantitative effects of various BACE1 inhibitors on sAPPβ and related biomarkers, providing a reference for the expected impact of potent inhibitors like this compound.

| Inhibitor | System | sAPPβ Reduction | Aβ Reduction | sAPPα Change | Reference |

| MK-8931 (Verubecestat) | Human CSF (single dose) | Similar to Aβ reduction | Up to 92% (Aβ40) | - | [5] |

| LY2886721 | Human CSF | Similar to Aβ reduction | Up to 74% (Aβ40) | Increased | [5] |

| AZD3293 (Lanabecestat) | Rat Cortical Neurons | Not specified | Potent Aβ reduction (IC50 = 0.6 nM) | - | |

| Generic BACE Inhibitor | Human Neuroblastoma SH-SY5Y cells | Significant decrease (IC50 = 10⁻⁸ M) | - | - | [2] |

| MBI-5 | Non-human primate CSF | Decreased | Decreased | Increased (ELISA) |

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in APP Processing

The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways of APP processing. BACE1 inhibitors like this compound block the initial cleavage in the amyloidogenic pathway, thereby reducing the production of sAPPβ and Aβ.

Caption: APP processing pathways and the inhibitory action of this compound.

Experimental Workflow for sAPPβ Measurement

This diagram outlines a typical workflow for quantifying the effect of a BACE1 inhibitor on sAPPβ levels in a cell-based assay.

Caption: Workflow for assessing this compound's effect on sAPPβ levels.

Experimental Protocols

Cell-Based Assay for sAPPβ Levels

This protocol is a generalized procedure for determining the effect of a BACE1 inhibitor on sAPPβ secretion from cultured cells.

1. Cell Culture and Seeding:

-

Culture human neuroblastoma SH-SY5Y cells or HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation) in appropriate media.

-

Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate until they reach approximately 70-80% confluency.

2. Compound Treatment:

-

Prepare a dilution series of this compound in cell culture medium. A typical concentration range would span from picomolar to micromolar to determine the IC50 value.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.

3. Incubation:

-

Incubate the treated cells for a predetermined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

4. Sample Collection:

-

After incubation, carefully collect the conditioned medium from each well.

-

Centrifuge the collected medium to pellet any detached cells or debris. The supernatant contains the secreted sAPPβ.

5. sAPPβ Quantification using ELISA:

-

Quantify the concentration of sAPPβ in the supernatant using a commercially available sAPPβ-specific sandwich ELISA kit. Follow the manufacturer's instructions for the assay.

-

Briefly, this involves adding the samples and standards to a microplate pre-coated with a capture antibody specific for the β-cleaved N-terminus of APP.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is then added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of sAPPβ.

6. Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of sAPPβ in each sample by interpolating from the standard curve.

-

Normalize the sAPPβ levels to a measure of cell viability (e.g., using an MTT or LDH assay on the cell lysates) to account for any potential cytotoxicity of the compound.

-

Plot the percentage of sAPPβ inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for sAPPβ Detection

Western blotting can be used as a complementary method to ELISA for the qualitative or semi-quantitative assessment of sAPPβ levels.

1. Sample Preparation:

-

Collect and centrifuge the conditioned medium as described for the ELISA protocol.

-

Concentrate the supernatant, if necessary, using centrifugal filter units to increase the concentration of sAPPβ.

-

Determine the total protein concentration of the cell lysates (from the same wells) for normalization.

2. SDS-PAGE and Protein Transfer:

-

Mix the concentrated medium with Laemmli sample buffer and heat to denature the proteins.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for sAPPβ.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

4. Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the band corresponding to sAPPβ can be quantified using densitometry software.

-

Normalize the sAPPβ band intensity to the total protein loaded or to a loading control from the corresponding cell lysate.

Conclusion

This compound is a potent and selective BACE1 inhibitor that, based on its mechanism of action and data from similar compounds, is expected to robustly decrease sAPPβ levels. The measurement of sAPPβ is a direct and reliable method for assessing the pharmacodynamic activity of BACE1 inhibitors in preclinical and clinical settings. The experimental protocols and workflows detailed in this guide provide a framework for researchers to quantitatively evaluate the efficacy of this compound and other BACE1 inhibitors in modulating the amyloidogenic pathway. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs.

References

Bace1-IN-4 CAS number, supplier, and purchasing information

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Bace1-IN-4, a potent and selective inhibitor of β-secretase 1 (BACE1).

Core Compound Information

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 2361157-92-6 |

| Primary Supplier | MedChemExpress (MCE) |

| MCE Product Number | HY-128594 |

| Other Suppliers | Arctom |

| Purchasing Note | This compound is intended for research use only and is not for sale to patients. |

Quantitative Inhibitory Activity

This compound demonstrates high potency and selectivity for BACE1 over its homolog BACE2. This selectivity is a critical attribute for therapeutic candidates, as off-target inhibition of BACE2 has been associated with potential side effects.

| Target | Assay Type | Value (nM) | Reference |

| BACE1 | IC50 | 3.8 | [1] |

| BACE1 | Ki | 1.9 | [1] |

| BACE2 | IC50 | 2090 | [1] |

| BACE2 | Ki | 1740 | [1] |

Experimental Protocols: BACE1 Activity Assay

The following provides a detailed methodology for a typical in vitro enzymatic assay to determine the inhibitory activity of compounds like this compound against BACE1. This protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common method for quantifying protease activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.

Materials:

-

Recombinant Human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide containing the "Swedish" amyloid precursor protein (APP) mutation sequence with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

-

-

Assay Reaction:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

BACE1 FRET substrate (to a final concentration within the linear range of the instrument)

-

Diluted this compound or vehicle control (DMSO in assay buffer)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding a pre-determined concentration of recombinant human BACE1 enzyme to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.

-

-

Data Analysis:

-

For kinetic assays, determine the reaction rate (slope of the fluorescence signal over time).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following diagram illustrates this pathway and the mechanism of action for BACE1 inhibitors.

References

Bace1-IN-4: A Technical Guide to its Physicochemical Properties and Role in BACE1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Bace1-IN-4, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Due to the limited public availability of specific experimental data on the solubility and stability of this compound, this document also furnishes detailed, generalized experimental protocols for determining these critical parameters for small molecule inhibitors.

Introduction to this compound

This compound, also referred to as compound 22 in its primary literature, is a product of structure-based drug design aimed at achieving high selectivity for BACE1 over its homolog BACE2[1]. The inhibition of BACE1 is a key therapeutic strategy in Alzheimer's disease research, as this enzyme is responsible for the initial and rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain[2].

Quantitative Data

Specific quantitative solubility and stability data for this compound in DMSO and various buffers are not publicly available in the cited literature. The primary focus of the published research has been on its synthesis, in vitro inhibitory activity, and selectivity[1]. However, the following table summarizes the reported biological data for this compound.

| Parameter | Value | Reference |

| BACE1 IC50 | 3.8 nM | [1] |

| BACE1 Ki | 1.9 nM | [1] |

| BACE2 IC50 | 2090 nM | [1] |

| BACE2 Ki | 1740 nM | [1] |

| Selectivity (BACE2/BACE1 IC50) | >550-fold | [1] |

Experimental Protocols

While specific protocols for this compound are not detailed, this section provides standardized methodologies for determining the solubility and stability of similar small molecule inhibitors.

Aqueous Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

96-well filter plates (e.g., Millipore MultiScreenHTS-PCF)

-

96-well collection plates

-

HPLC-UV or LC-MS/MS system

-

Incubator shaker

Procedure:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to a known volume of PBS in a 96-well plate to achieve a final concentration that is expected to be above the solubility limit. A typical starting concentration is 200 µM.

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a sufficient time to reach equilibrium (typically 18-24 hours).

-

After incubation, filter the suspension using the 96-well filter plate to separate the undissolved compound from the saturated solution.

-

Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.

-

The determined concentration represents the aqueous thermodynamic solubility.

DMSO Stock Solution Stability Assay

This protocol assesses the stability of a compound in a DMSO stock solution over time, which is crucial for the reliability of biological assays.

Materials:

-

Test compound

-

Anhydrous DMSO

-

Amber glass vials

-

HPLC-UV or LC-MS/MS system

-

Freezer (-20°C or -80°C) and refrigerator (4°C)

Procedure:

-

Prepare a stock solution of the test compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of a single stock.

-

Analyze an initial aliquot (T=0) by HPLC-UV or LC-MS/MS to determine the initial concentration and purity.

-

Store the aliquots under different conditions: room temperature, 4°C, -20°C, and -80°C.

-

At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

Allow the aliquot to thaw completely and reach room temperature.

-

Analyze the sample by HPLC-UV or LC-MS/MS, quantifying the parent compound and any potential degradation products.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Aqueous Buffer Stability Assay (Hydrolytic Stability)

This protocol evaluates the stability of a compound in aqueous buffers at different pH values.

Materials:

-

Test compound

-

Aqueous buffers of different pH (e.g., pH 4.0, pH 7.4, pH 9.0)

-

DMSO

-

Incubator

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Spike a small volume of the DMSO stock into each of the aqueous buffers to a final concentration where the compound is fully soluble (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%) to minimize its effect on stability.

-

Take an initial sample (T=0) from each buffer and analyze it by HPLC-UV or LC-MS/MS.

-

Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

-

At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples from each buffer.

-

Analyze the samples by HPLC-UV or LC-MS/MS.

-

Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k) at each pH.

BACE1 Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BACE1 signaling pathway in the context of Alzheimer's disease and a general workflow for evaluating BACE1 inhibitors.

Caption: BACE1 signaling pathway in Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols for Bace1-IN-4 in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bace1-IN-4, a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in primary neuronal cell culture experiments. This document includes the mechanism of action, detailed experimental protocols, and expected outcomes for studying the effects of BACE1 inhibition on amyloid-beta (Aβ) production and amyloid precursor protein (APP) processing.

Introduction

BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of APP, which leads to the generation of Aβ peptides.[1][2] An accumulation of these peptides is a pathological hallmark of Alzheimer's disease. This compound is a potent and selective inhibitor of BACE1, making it a valuable tool for studying the consequences of BACE1 inhibition in a physiologically relevant cell model.

Mechanism of Action

This compound is a non-peptidic, cell-permeable small molecule that targets the active site of the BACE1 enzyme. By binding to BACE1, it prevents the cleavage of APP into the soluble sAPPβ fragment and the membrane-bound C-terminal fragment C99. This inhibition of the primary step in the amyloidogenic pathway leads to a reduction in the downstream production of Aβ peptides, primarily Aβ40 and Aβ42.

Quantitative Data Summary

The following table summarizes the key in vitro biochemical data for this compound.

| Parameter | Value | Species | Notes |

| IC50 | 3.8 nM | Human | Half-maximal inhibitory concentration against BACE1.[3][4][5] |

| Ki | 1.9 nM | Human | Binding affinity (inhibition constant) for BACE1.[3][5] |

| Selectivity | >550-fold | Human | Highly selective for BACE1 over the homologous protease BACE2 (IC50 > 2090 nM).[3] |

The following table outlines the expected dose-dependent effects of a representative BACE1 inhibitor on Aβ levels in primary neuronal cultures, based on published data for similar inhibitors.

| Inhibitor Concentration | Expected % Reduction in Aβ40 | Expected % Reduction in Aβ42 |

| 1 nM | 10 - 20% | 10 - 20% |

| 10 nM | 40 - 60% | 40 - 60% |

| 100 nM | 70 - 90% | 70 - 90% |

| 1 µM | >90% | >90% |

Note: These are estimated values based on the potency of similar BACE1 inhibitors in primary neuronal cultures. Actual results with this compound should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound solid compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of solid compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Complete neuronal culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Culture primary neurons to the desired maturity (e.g., 7-14 days in vitro).

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of this compound used.

-

Carefully remove the existing culture medium from the neuronal cultures.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Analysis of Amyloid-Beta (Aβ) Levels by ELISA

Materials:

-

Conditioned medium from this compound treated and control neuronal cultures

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Following the treatment period, carefully collect the conditioned medium from each well.

-

Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.

-

Use the supernatant for Aβ analysis. The samples can be stored at -80°C if not used immediately.

-

Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of Aβ in each sample based on the standard curve.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates if desired.

Protocol 4: Analysis of APP Processing by Western Blot

Materials:

-

Cell lysates from this compound treated and control neuronal cultures

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies against sAPPβ, full-length APP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After collecting the conditioned medium, wash the cells once with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Caption: BACE1 signaling pathway and the inhibitory action of this compound.

References

- 1. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Bace1 Inhibition in Alzheimer's Disease Mouse Models

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Bace1-IN-4." The following application notes and protocols are a synthesis of established methodologies and data from preclinical studies of various well-characterized BACE1 inhibitors in Alzheimer's disease (AD) mouse models. This document is intended to serve as a comprehensive guide for researchers and drug development professionals on the evaluation of BACE1 inhibitors in a preclinical setting.

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease research. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a key strategy to reduce Aβ accumulation, a pathological hallmark of AD.[1][2] This document provides detailed protocols for the in vivo evaluation of BACE1 inhibitors in transgenic mouse models of AD, focusing on dosage, administration, and assessment of efficacy.

Data Presentation: Efficacy of BACE1 Inhibitors in AD Mouse Models

The following table summarizes quantitative data from various preclinical studies on BACE1 inhibitors, demonstrating their effects on Aβ levels in different AD mouse models.

| BACE1 Inhibitor | Mouse Model | Dosage & Administration | Duration | Effect on Brain Aβ Levels | Reference |

| GRL-8234 | 5XFAD | 33.4 mg/kg, intraperitoneal injection, once daily | 28 days | Reversed contextual memory deficits | [3] |

| Inhibitor IV | Non-transgenic | Not specified | Not specified | 30% reduction in Aβ1-40 | [4] |

| LY2811376 | Not specified | Oral administration | Not specified | Dose-dependent reduction of Aβ levels | [5] |

| Compound VIa | AD Mouse Model | Oral administration | Not specified | Significant decrease in blood Aβ1-40 and Aβ1-42 | [6] |

| Atabecestat | APPPS1 | 100 or 300 mg/kg, oral gavage, once daily | 3 days | Sustained reduction of human Aβ1-40 and Aβ1-42 | |

| Genetic Deletion (BACE1+/-) | 5XFAD | N/A (Genetic model) | 9 months | ~65% reduction in Aβ40 and ~45% in Aβ42 | [7] |

Experimental Protocols

Animal Models

The 5XFAD transgenic mouse model is a commonly used and aggressive model of amyloid pathology, co-expressing five human familial AD mutations in APP and PSEN1.[3][8] These mice develop amyloid plaques as early as two months of age.[8] Other models such as the APPPS1 and 3xTg-AD are also utilized.[9]

BACE1 Inhibitor Preparation and Administration

-

Preparation: BACE1 inhibitors are typically formulated for either oral gavage or intraperitoneal injection. For example, GRL-8234 was dissolved in a 50:50 mixture of 0.5% polyethylene glycol 300 and 5% glucose.[3]

-

Administration:

-

Oral Gavage: As demonstrated with Atabecestat, the inhibitor is administered directly into the stomach using a gavage needle. Doses can range from 100 to 300 mg/kg daily.

-

Intraperitoneal Injection: As with GRL-8234, the inhibitor is injected into the peritoneal cavity. A typical dose is 33.4 mg/kg administered once daily.[3]

-

Experimental Workflow for Efficacy Assessment

The following protocol outlines a typical workflow for evaluating the efficacy of a BACE1 inhibitor in reducing Aβ pathology and improving cognitive function in 5XFAD mice.

-

Animal Selection and Baseline Assessment:

-

Use 4-month-old 5XFAD transgenic mice and wild-type littermates as controls.[3]

-

Perform baseline cognitive testing (e.g., contextual fear conditioning) to establish initial memory function.

-

-

Chronic Dosing Regimen:

-

Administer the BACE1 inhibitor or vehicle control daily for 28 consecutive days via the chosen route (oral gavage or intraperitoneal injection).[3]

-

-

Post-Treatment Cognitive Assessment:

-

One day after the final dose, repeat the cognitive testing to assess for improvements in memory and learning.[3]

-

-

Tissue Collection and Biochemical Analysis:

-

Following cognitive testing, euthanize the mice and collect brain tissue.

-

Homogenize one brain hemisphere for biochemical analysis.

-

Measure Aβ40 and Aβ42 levels using enzyme-linked immunosorbent assay (ELISA).

-

Perform western blotting to assess levels of BACE1, full-length APP, and the C-terminal fragment of APP (C99) to confirm target engagement and mechanism of action.[7]

-

-

Histopathological Analysis:

-

Fix the other brain hemisphere in 4% paraformaldehyde for immunohistochemistry.

-

Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden.

-

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in Amyloid-Beta Production

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][10] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[10] The C99 fragment is subsequently cleaved by γ-secretase to produce the Aβ peptide.[10]

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental Workflow for BACE1 Inhibitor Evaluation

The following diagram illustrates the logical flow of an in vivo study to assess a BACE1 inhibitor.

Caption: In vivo evaluation workflow for a BACE1 inhibitor.

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic reductions of BACE1 and amyloid-β ameliorate impairment of conditioned taste aversion memory in 5XFAD Alzheimer model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation of Bace1-IN-4 Stock Solutions for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary drug target in the therapeutic strategy for Alzheimer's disease.[1][2] As a transmembrane aspartyl protease, BACE1 catalyzes the rate-limiting first step in the generation of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[3][4][5] Bace1-IN-4 is a potent and highly selective inhibitor of BACE1, with an IC₅₀ of 3.8 nM.[6][7] This selectivity makes it a valuable research tool for studying the consequences of BACE1 inhibition in cellular models of Alzheimer's disease.

These application notes provide a detailed protocol for the preparation of this compound stock solutions and subsequent working solutions for use in various cell-based assays. Proper preparation and storage are critical to ensure the compound's stability and the reproducibility of experimental results.

This compound Quantitative Data

A summary of the key chemical and biological properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃F₂N₅O₄S₂ | [7] |

| Molecular Weight | 511.57 g/mol | [7] |

| CAS Number | 2361157-92-6 | [6][7] |

| Solubility | 10 mM in DMSO | [7] |

| BACE1 IC₅₀ | 3.8 nM | [6] |

| BACE1 Kᵢ | 1.9 nM | [6] |

| BACE2 IC₅₀ | 2090 nM | [6] |

BACE1 Signaling and Inhibition

The diagram below illustrates the canonical amyloidogenic pathway, where BACE1 cleaves the Amyloid Precursor Protein (APP), and the inhibitory action of this compound.

Caption: The role of BACE1 in APP processing and its inhibition by this compound.

Experimental Protocols

Materials and Equipment

-

This compound powder (CAS: 2361157-92-6)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

-

Sterile serological pipettes and pipette tips

-

Analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

-

Pre-calculation: Before weighing, calculate the mass of this compound powder required. To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mM × 1 mL × 511.57 g/mol / 1000 = 5.12 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood or other ventilated area.

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the aliquots at -20°C. Stock solutions are generally stable for up to one month when stored properly.[8] For longer-term storage, -80°C is recommended.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the primary stock solution to final working concentrations for treating cells.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate stock solution (e.g., 100 µM or 1 mM) from the primary 10 mM stock using the appropriate sterile cell culture medium or assay buffer.

-

Example: To prepare 1 mL of a 100 µM solution from a 10 mM stock (a 1:100 dilution), add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

-

-

Final Dilution: Prepare the final working concentrations by further diluting the intermediate stock into the cell culture medium. The final concentration will depend on the specific experimental design; for BACE1 inhibitors, this can range from low nanomolar to micromolar concentrations.[9][10]

-

Vehicle Control: It is crucial to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture should be kept consistent across all wells and should ideally not exceed 0.5-1% to avoid solvent toxicity.[11]

-

Application to Cells: Immediately add the final working solutions (and vehicle control) to your cell-based assay.

Stock Solution Preparation Workflow

The following diagram outlines the key steps for preparing this compound stock solutions.

Caption: Workflow for the preparation and storage of this compound stock solution.

Safety and Handling

This compound is intended for research use only. As with any chemical compound, standard laboratory safety practices should be followed.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Handle the compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpsbioscience.com [bpsbioscience.com]

Application Note: Bace1-IN-4 for High-Throughput Screening of BACE1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.